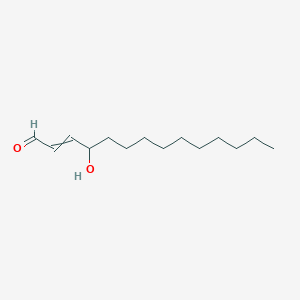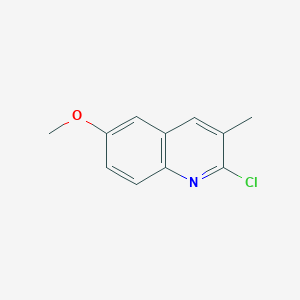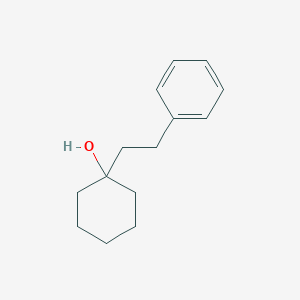![molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2](/img/structure/B50208.png)
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of pyrrolopyridine, a heterocyclic organic compound consisting of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine derivatives has been reported in several studies . These compounds were synthesized as inhibitors for various biological targets, demonstrating their potential in drug development .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrrolo[3,2-c]pyridine consists of a pyrrole ring fused to a pyridine ring with a methyl group attached . The InChI key for this compound is GGPMDNQTEJJLMQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 132.16 .Aplicaciones Científicas De Investigación
Chemical Properties
This compound, also known as “1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde, 1-methyl- (9CI)”, has a CAS Number of 171919-36-1 and a molecular weight of 160.18 . It is a solid substance at room temperature and should be stored in a refrigerator .
Safety Information
The compound carries the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, H332, and H335. Precautionary statements include P261, P280, P305, P338, and P351 .
Role in Cancer Therapy
Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde”, have shown potent activities against FGFR1, 2, and 3 .
Inhibition of Cell Proliferation
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .
Inhibition of Cell Migration and Invasion
The compound has also been shown to significantly inhibit the migration and invasion of 4T1 cells .
Potential Lead Compound for Drug Development
Due to its low molecular weight and potent FGFR inhibitory activity, “1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” could serve as an appealing lead compound for further optimization in drug development .
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde interacts with its targets by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the FGFRs . This interaction results in the inhibition of FGFRs, thereby affecting their downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro, 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Direcciones Futuras
The future research directions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activity and potential applications in drug development . Given their demonstrated activity against targets like FGFR, these compounds could be further optimized and evaluated for their therapeutic potential .
Propiedades
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHPDWYJDXDOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)









![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
